molecular formula C14H22O4 B109370 Dihydroartemisinin impurity F CAS No. 173427-03-7

Dihydroartemisinin impurity F

Cat. No.: B109370
CAS No.: 173427-03-7
M. Wt: 254.32 g/mol
InChI Key: SRIAUFRKRAJBGZ-YJQGPUDQSA-N
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Description

Dihydroartemisinin impurity F is a byproduct associated with the synthesis and degradation of dihydroartemisinin, a derivative of artemisinin. Artemisinin is a sesquiterpene lactone derived from the plant Artemisia annua and is widely recognized for its potent antimalarial properties. This compound is of interest due to its potential impact on the efficacy and safety of dihydroartemisinin-based pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydroartemisinin impurity F typically occurs during the production of dihydroartemisinin. The process involves the reduction of artemisinin using sodium borohydride or other reducing agents. The reaction conditions, such as temperature, pH, and solvent choice, can influence the formation of impurities, including impurity F.

Industrial Production Methods: In industrial settings, the production of dihydroartemisinin involves the extraction of artemisinin from Artemisia annua, followed by its chemical reduction. The control of reaction parameters is crucial to minimize the formation of impurities. High-performance liquid chromatography (HPLC) and other analytical techniques are employed to monitor and control the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Dihydroartemisinin impurity F can undergo various chemical reactions, including:

    Oxidation: Exposure to oxidizing agents can lead to the formation of different oxidation products.

    Reduction: Further reduction can alter the chemical structure of impurity F.

    Substitution: Substitution reactions can occur with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, chloroform.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more reduced forms of the impurity.

Scientific Research Applications

Dihydroartemisinin impurity F is studied for its potential impact on the pharmacological properties of dihydroartemisinin. Research applications include:

    Chemistry: Understanding the stability and reactivity of impurity F helps in optimizing synthetic routes and improving the purity of dihydroartemisinin.

    Biology: Investigating the biological activity of impurity F can reveal its effects on cellular processes and its potential toxicity.

    Medicine: Assessing the safety and efficacy of dihydroartemisinin formulations by studying the presence and impact of impurity F.

    Industry: Developing analytical methods to detect and quantify impurity F in pharmaceutical products ensures compliance with regulatory standards.

Mechanism of Action

The precise mechanism of action of dihydroartemisinin impurity F is not well-documented. it is believed to interact with similar molecular targets as dihydroartemisinin, such as heme and iron within the malaria parasite. The endoperoxide bridge in the structure of artemisinin derivatives is crucial for their antimalarial activity, and impurity F may affect this interaction.

Comparison with Similar Compounds

    Artemisinin: The parent compound from which dihydroartemisinin is derived.

    Artemether: A methyl ether derivative of dihydroartemisinin.

    Artesunate: A water-soluble derivative of dihydroartemisinin used in severe malaria treatment.

Comparison: Dihydroartemisinin impurity F is unique due to its formation as an impurity during the synthesis of dihydroartemisinin. Unlike the main active compounds, impurity F may not possess significant antimalarial activity and could potentially affect the overall efficacy and safety of the pharmaceutical product. Understanding and controlling the formation of impurity F is essential for ensuring the quality of dihydroartemisinin-based treatments.

Properties

IUPAC Name

(2R)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-8-4-6-12(10(3)14(17)18)13(16)11(8)7-5-9(2)15/h8,10-12H,4-7H2,1-3H3,(H,17,18)/t8-,10-,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIAUFRKRAJBGZ-YJQGPUDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(=O)C1CCC(=O)C)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](C(=O)[C@H]1CCC(=O)C)[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173427-03-7
Record name alpha,4-Dimethyl-2-oxo-3-(3-oxobutyl)cyclohexaneacetic acid, (alphaR,1S,3S,4R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173427037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.,4-DIMETHYL-2-OXO-3-(3-OXOBUTYL)CYCLOHEXANEACETIC ACID, (.ALPHA.R,1S,3S,4R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98Z8M20H81
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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